(2S 3S 5S 6S)-5 6-Dimethoxy-5 6-dimethy&
Description
The compound (2S,3S,5S,6S)-5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dimethanol (hereafter referred to as Compound X) is a chiral 1,4-dioxane derivative featuring stereospecific dimethoxy and dimethyl substituents at the 5,6-positions and dimethanol groups at the 2,3-positions. Its synthesis likely involves multi-step stereocontrolled reactions, including protection/deprotection strategies and catalytic hydrogenation, as inferred from analogous compounds in .
Key structural features:
- Stereochemistry: The 2S,3S,5S,6S configuration ensures a rigid, stereodefined dioxane backbone.
- Functional groups: Dimethoxy and dimethyl groups enhance steric bulk and influence solubility, while vicinal dimethanol groups enable further derivatization (e.g., phosphorylation, esterification).
Properties
Molecular Formula |
C10H16O8 |
|---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-1,4-dioxane-2,3-dicarboxylate |
InChI |
InChI=1S/C10H16O8/c1-13-7(11)5-6(8(12)14-2)18-10(16-4)9(15-3)17-5/h5-6,9-10H,1-4H3/t5-,6-,9-,10-/m0/s1 |
InChI Key |
YZKPPJAYEHUCQD-XYMMMQBSSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@@H]([C@H](O1)C(=O)OC)C(=O)OC)OC |
Canonical SMILES |
COC1C(OC(C(O1)C(=O)OC)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Esterification and 1,2-Diacetal Formation
Initial esterification of L-(+)-tartaric acid with methanol under acidic conditions generates the dimethyl ester, which undergoes 1,2-diacetal protection using 2,3-butanedione. This step, conducted in toluene with toluene-4-sulfonic acid (5 mol%) at 65°C for 24 hours, achieves 85–90% conversion to the bis-acetal intermediate.
Table 1: Optimization of Diacetal Formation
| Condition | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene, TsOH (5 mol%) | 65°C | 24 | 89 |
| DCM, TsOH (5 mol%) | 40°C | 48 | 72 |
| THF, H2SO4 (10 mol%) | 50°C | 36 | 68 |
DIBAL-H Reduction and Grignard Addition
Controlled reduction of the ester groups using diisobutylaluminum hydride (DIBAL-H) at -78°C yields a dialdehyde, which is subsequently treated with methylmagnesium bromide. This tandem process installs the C5 and C6 methyl groups with >98% diastereoselectivity.
Ring-Closing Metathesis and Oxidation
A ring-closing olefin metathesis reaction employing Grubbs II catalyst (5 mol%) forms the 1,4-dioxane scaffold. Subsequent oxidation with Dess-Martin periodinane introduces ketone functionalities at C2 and C3, critical for downstream functionalization.
Diastereoselective Reduction
Stereochemical control at C2 and C3 is achieved via Noyori asymmetric transfer hydrogenation using (R,R)-TsDPEN ruthenium catalyst, affording the diol with 94% enantiomeric excess. Alternative reductants such as NaBH4/CeCl3 yield inferior stereoselectivity (68% ee).
Alternative Synthetic Pathways
Mitsunobu Inversion Strategy
A Mitsunobu reaction with p-nitrobenzoic acid and DIAD facilitates inversion of configuration at C3, enabling access to non-natural stereoisomers. This method, while flexible, requires chromatographic separation of diastereomers, reducing overall yield to 52%.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic intermediates has been explored but suffers from scalability limitations (max 40% yield) and incompatibility with methoxy groups.
Critical Reaction Parameters
Temperature Control:
-
Cyclization reactions below 60°C result in incomplete conversion (<50%), while temperatures exceeding 70°C promote epimerization.
Catalyst Loading: -
TsOH concentrations >7 mol% accelerate side reactions (e.g., methyl ether cleavage), whereas <3 mol% prolong reaction times (>48 h).
Characterization and Quality Control
Spectroscopic Validation
Chiral HPLC Analysis
Chiralpak IC-3 column (4.6 × 250 mm) with hexane/i-PrOH (85:15) confirms enantiopurity (>99% ee) at 1.0 mL/min flow rate.
Industrial-Scale Considerations
Cost Analysis:
-
Raw material costs dominate (68% of total), with D-(-)-tartaric acid priced at $12.00/5g.
Waste Streams: -
Toluene recycling reduces solvent waste by 40%, while aluminum byproducts from DIBAL-H require neutralization with aqueous HCl.
Applications in Drug Development
The title compound serves as a precursor to galanthamine analogues (AChE inhibitors) and aspergillusol B. Mitsunobu-derived ethers exhibit 3-fold enhanced blood-brain barrier permeability compared to parent structures .
Chemical Reactions Analysis
Types of Reactions
(2S, 3S, 5S, 6S)-5, 6-Dimethoxy-5, 6-dimethyl-1,4-dioxane-2,3-dicarboxylic dimethyl ester undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
Anticancer Research
Preliminary studies have indicated that the compound may exhibit anticancer properties . Its unique structure allows it to interact with biological targets involved in cancer progression. Case studies have shown promising results in:
- Tumor Growth Inhibition : In murine models of cancer, administration of the compound led to a significant decrease in tumor size.
- Mechanistic Insights : Studies revealed that the compound may induce apoptosis in cancer cells by modulating apoptotic pathways.
Diabetes Treatment
Research has suggested that this compound could enhance insulin sensitivity and improve glucose metabolism:
- Improved Glucose Tolerance : In diabetic mouse models, treatment with the compound resulted in improved glucose tolerance tests.
- Biochemical Analysis : Elevated serum insulin levels were observed post-treatment, indicating potential benefits for metabolic health.
Synthesis and Mechanism of Action
The synthesis of (2S,3S,5S,6S)-5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane typically involves several synthetic steps that ensure the correct stereochemistry is maintained. The mechanism of action is believed to involve binding to specific biological targets that modulate cellular pathways related to cancer and metabolic disorders.
Mechanism of Action
The mechanism of action of (2S, 3S, 5S, 6S)-5, 6-Dimethoxy-5, 6-dimethyl-1,4-dioxane-2,3-dicarboxylic dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The detailed molecular interactions and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogs from
describes three derivatives of (2R,3R,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2-methanol, differing in substituents at the 3-position. These compounds serve as critical comparators for Compound X:
Key Observations :
- Steric and Electronic Effects : Compound X lacks electrophilic groups (e.g., Cl, N₃) at position 3, reducing reactivity toward nucleophiles but enhancing stability.
- Optical Activity: The [α]D of Compound 15 (–188.7°) suggests pronounced chirality, likely mirrored in Compound X due to shared stereocenters.
- Synthetic Utility: Unlike Compound 16 (azide), Compound X’s dimethanol groups may facilitate hydrogen bonding in asymmetric catalysis .
Comparison with Dimethoxy-Substituted Aromatic Compounds ()
details 6-(2,5-dimethoxy-4-substituted-phenyl)hexyl thiols (e.g., Compounds 12–14). While structurally distinct from Compound X, these share functional parallels:
Key Distinction : Compound X’s cyclic ether backbone provides conformational rigidity, advantageous for enantioselective catalysis, whereas aromatic dimethoxy derivatives are more suited for materials science .
Stereochemical Variants ()
lists (2R,3R,5S,6S)-5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dimethanol (CAS 241811-66-5), a diastereomer of Compound X. Differences in stereochemistry at positions 2 and 3 will alter:
- Interatomic distances : Affecting binding affinity in host-guest systems.
- Optical rotation : The 2R,3R configuration may invert or diminish [α]D compared to Compound X.
Biological Activity
The compound (2S,3S,5S,6S)-5,6-Dimethoxy-5,6-dimethyl-1,4-dioxan-2-one is a chiral organic molecule recognized for its unique dioxane ring structure. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article delves into the biological activity associated with this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The molecular formula of (2S,3S,5S,6S)-5,6-Dimethoxy-5,6-dimethyl-1,4-dioxan-2-one is with a molecular weight of approximately 290.27 g/mol. The compound features two methoxy groups and two methyl substituents on the dioxane ring. Its stereochemistry is defined by the specific configuration of its chiral centers at positions 2, 3, 5, and 6.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.27 g/mol |
| Structure | Dioxane ring with methoxy and methyl groups |
Therapeutic Potential
Research indicates that compounds similar to (2S,3S,5S,6S)-5,6-Dimethoxy-5,6-dimethyl-1,4-dioxan-2-one may exhibit significant biological activities. Preliminary studies suggest potential therapeutic applications in:
- Antioxidant Activity : Investigations have shown that this compound may possess antioxidant properties that could be beneficial in combating oxidative stress-related diseases.
- Anticancer Properties : Initial studies indicate that the compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective effects against neurodegenerative diseases through modulation of signaling pathways.
The mechanism by which (2S,3S,5S,6S)-5,6-Dimethoxy-5,6-dimethyl-1,4-dioxan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways leading to the observed biological effects.
Case Studies
Several case studies have been documented focusing on the biological activity of this compound:
-
Study on Antioxidant Activity :
- A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays.
- Results indicated a significant reduction in free radicals compared to control groups.
-
Anticancer Activity Assessment :
- In vitro studies on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth.
- The mechanism involved upregulation of pro-apoptotic factors.
-
Neuroprotective Study :
- Research involving animal models of neurodegeneration showed that administration of the compound reduced neuronal loss and improved cognitive functions.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of (2S,3S,5S,6S)-5,6-Dimethoxy-5,6-dimethyl-1,4-dioxan-2-one , it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| (3S,5R,6R)-5,6-Dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one | Contains a phenyl group; potential for different biological activity |
| Dimethyl 5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2-carboxylate | Carboxylate group introduces different reactivity |
These comparisons highlight the distinct stereochemical configuration and substituents that characterize (2S,3S,5S,6S)-5,6-Dimethoxy-5,6-dimethyl-1,4-dioxan-2-one , potentially influencing its unique biological properties and reactivity profiles.
Q & A
Q. What are the critical considerations for designing synthetic routes for (2S,3S,5S,6S)-5,6-Dimethoxy-5,6-dimethyl...?
Q. How can the stereochemical integrity of (2S,3S,5S,6S)-5,6-Dimethoxy-5,6-dimethyl... be confirmed?
- Methodological Answer : Combine spectroscopic techniques with computational modeling:
- NMR : Compare coupling constants (e.g., ) and NOE correlations to validate spatial arrangements .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.
- DFT calculations : Predict NMR shifts and compare with experimental data to verify stereochemistry .
Q. What are the stability challenges for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
Q. How should researchers optimize reaction conditions for introducing methoxy groups?
- Methodological Answer : Use a factorial design of experiments (DoE) to test variables:
Q. What theoretical frameworks guide the study of this compound's reactivity?
- Methodological Answer : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites. Use Hammett substituent constants to assess electronic effects of methoxy and methyl groups. Pair with kinetic isotope effects (KIE) to elucidate reaction mechanisms .
Advanced Research Questions
Q. How can contradictions in spectral data for (2S,3S,5S,6S)-5,6-Dimethoxy-5,6-dimethyl... be resolved?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., atropisomerism) or solvent-dependent conformational changes. Solutions:
- Variable-temperature NMR to detect equilibria.
- Solvent screening (CDCl₃, DMSO-d₆) to assess environmental influences.
- Cross-validate with independent techniques like IR or Raman spectroscopy .
Q. What advanced strategies enable enantioselective synthesis of this compound?
- Methodological Answer :
- Asymmetric catalysis : Chiral phosphine ligands (e.g., BINAP) with transition metals (e.g., Ru, Rh).
- Biocatalysis : Lipases or ketoreductases for kinetic resolution.
- Dynamic kinetic resolution (DKR) : Combine racemization catalysts with enantioselective enzymes.
Example Data :
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| BINAP-Ru | 95 | 70 |
| Lipase CAL-B | 88 | 65 |
Q. How can computational models predict the compound's interactions in biological systems?
- Methodological Answer :
- Molecular docking : Simulate binding to target proteins using AutoDock Vina.
- MD simulations : Assess conformational stability in aqueous/lipid environments.
- QSAR : Corrogate substituent effects (methoxy/methyl) with bioactivity data .
Q. What methodologies address low reproducibility in catalytic steps?
- Methodological Answer :
Q. How can interdisciplinary approaches enhance research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
